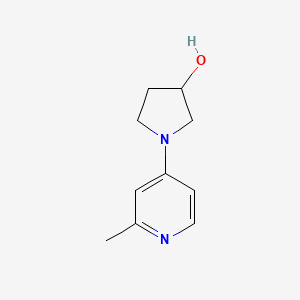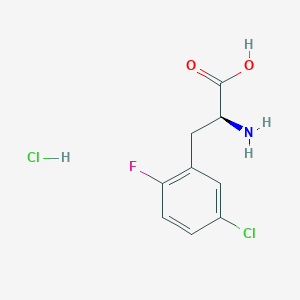![molecular formula C20H19F3N2O3 B2508326 1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide CAS No. 1047516-52-8](/img/structure/B2508326.png)
1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various pyrrolidine derivatives, which are structurally related to the compound . These derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, analgesic, and potential antineoplastic properties. The presence of substituents like methoxyphenyl and trifluoromethylbenzyl groups in the compound suggests that it may have interesting chemical and biological characteristics worth exploring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the formation of the pyrrolidine ring followed by functionalization at various positions on the ring. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves introducing substituents such as chloro, hydroxyl, and amino groups onto the benzene ring . Similarly, asymmetric acylation and stereoselective reduction have been used to introduce chirality into pyrrolidine derivatives . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of pyrrolidine derivatives. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . Additionally, the molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied by X-ray analysis, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . These studies provide insights into the possible conformation of the compound .
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by the substituents present on the ring. For example, the presence of a 4-methoxyphenyl group has been shown to impact the antioxidant properties of benzamide derivatives . The functionalization reactions of pyrazole derivatives with aminopyridine have also been explored, indicating that the reactivity of the amide group could be an area of interest for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substituents. For example, the crystal structure and solvation can affect the conformation and stability of these compounds . Theoretical calculations, such as density functional theory (DFT), can predict properties like HOMO and LUMO energies, which are related to the chemical reactivity of the molecule . Additionally, the molecular electrostatic potential (MEP) surface map can provide insights into the reactivity of specific sites within the molecule .
科学的研究の応用
Structural and Conformational Studies
Research on structurally related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, demonstrates significant interest in understanding the crystal structure and molecular conformation of these molecules. Such studies, employing X-ray analysis and molecular orbital methods, are foundational in the development of potential antineoplastic agents. The detailed analysis of molecular interactions and conformational stability provides essential insights for designing molecules with desired biological activities (Banerjee et al., 2002).
Synthesis and Reactivity
The synthesis and reactivity of related compounds, highlighted by the transformation of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide into novel heterocyclic systems, underscore the versatility of these molecules in creating pharmacologically active structures. Such synthetic pathways enable the exploration of new therapeutic agents and contribute to the diversity of compounds available for biological testing (Deady & Devine, 2006).
Pharmacological Potential
Investigations into polymorphic modifications of related compounds, such as those possessing diuretic properties for hypertension treatment, illustrate the pharmacological relevance of these molecules. Understanding the crystal packing and molecular interactions within different polymorphic forms is critical for optimizing the bioavailability and therapeutic efficacy of potential drug candidates (Shishkina et al., 2018).
Antimicrobial and Antitubercular Activities
Research on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives showcases the potential of such compounds in addressing infectious diseases. The design, synthesis, and confirmation of these compounds' structures, coupled with their screening for antitubercular and antibacterial activities, highlight the importance of structural modifications in enhancing biological activity and developing new antimicrobial agents (Bodige et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-7-5-16(6-8-17)25-12-14(10-18(25)26)19(27)24-11-13-3-2-4-15(9-13)20(21,22)23/h2-9,14H,10-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOHLGAOUBQYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

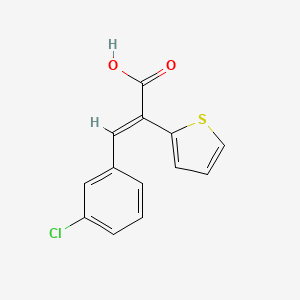
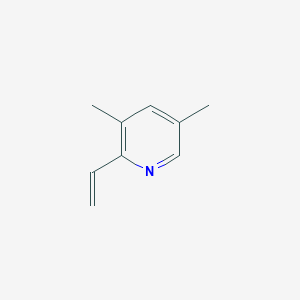
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
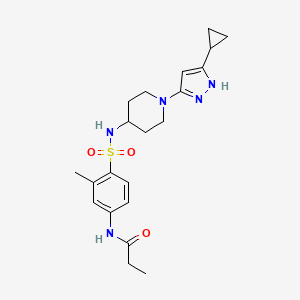
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
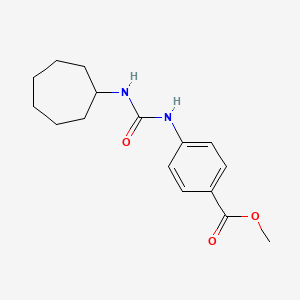
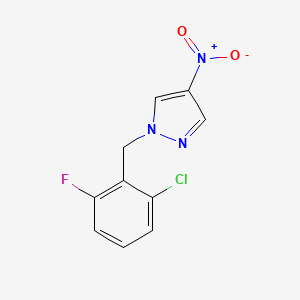
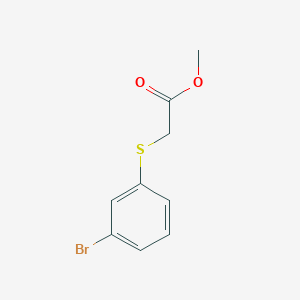
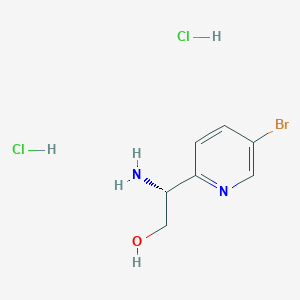
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)
